molecular formula C17H16N4O2S B12238018 5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12238018
M. Wt: 340.4 g/mol
InChI Key: PXLKMAPLJSBVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrimidine ring and a phenyl group in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under reflux conditions. The reaction conditions often include the use of solvents like butanol and bases such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, binding to the active sites of enzymes like EGFR, Her2, VEGFR2, and CDK2 . This binding inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of a pyrimidine ring, a phenyl group, and a pyrrolo[3,4-c]pyrrole core. This structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H16N4O2S/c1-24-17-18-8-7-14(19-17)20-9-12-13(10-20)16(23)21(15(12)22)11-5-3-2-4-6-11/h2-8,12-13H,9-10H2,1H3

InChI Key

PXLKMAPLJSBVEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.